4-叔丁基环己酮二乙基缩醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-tert-Butylcyclohexanone diethyl acetal is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar structures. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves a cyclic amino acid ester, which shares a tert-butyl group and a cyclic structure with 4-tert-Butylcyclohexanone diethyl acetal . Additionally, the [4 + 2] cycloaddition reaction involving 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and methyl acrylate to produce various cyclohexene derivatives indicates the reactivity of tert-butyl substituted cyclohexanone compounds under cycloaddition conditions .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including intramolecular lactonization, cycloaddition, and silylation. The first paper describes the synthesis of a bicyclic compound through an intramolecular reaction, starting from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . The second paper outlines a Diels-Alder reaction, a type of [4 + 2] cycloaddition, to create cyclohexene derivatives from a highly reactive diene and methyl acrylate . These methods could potentially be adapted for the synthesis of 4-tert-Butylcyclohexanone diethyl acetal by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The presence of diastereomers in a 1:1 ratio in the crystal suggests that similar compounds like 4-tert-Butylcyclohexanone diethyl acetal may also exhibit chirality and the potential for diastereomeric mixtures.

Chemical Reactions Analysis

The papers indicate that tert-butyl substituted cyclohexanone compounds can participate in various chemical reactions, including cycloaddition and subsequent transformations like silylation, reduction, and hydrolysis . These reactions are crucial for modifying the chemical structure and introducing new functional groups, which could be relevant for the chemical manipulation of 4-tert-Butylcyclohexanone diethyl acetal.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-tert-Butylcyclohexanone diethyl acetal are not directly reported, the properties of structurally related compounds can provide some insights. For example, the density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be 1.350 g/cm³ at 123 K . The presence of tert-butyl groups is known to influence the hydrophobicity and steric effects in molecules, which can affect solubility, boiling points, and reactivity. The cyclohexene derivatives synthesized in the second paper may have similar solubility and reactivity profiles due to the presence of the cyclohexanone core and substituted groups .

科学研究应用

氢转移和Aldol缩合

已经使用固体碱研究了在高温下通过与异丙醇反应将4-叔丁基环己酮还原为4-叔丁基环己醇的过程。这个过程对于氢转移还原和Aldol缩合至关重要,表明该物质在碱性位点催化中的实用性。这样的研究揭示了涉及4-叔丁基环己酮二乙基缩醛的化学转化基本机制 (Lopez, Valente, Clacens, & Figuéras, 2002)。

氧化反应

从4-叔丁基环己酮二乙基缩醛产生的4-叔丁基环己醇可以通过游泳池漂白剂迅速氧化。这种方法以其简单性和有效性而引人注目,向学生介绍了通常在入门课程中不讨论的杂环化合物 (Dip, Gethers, Rice, & Straub, 2018)。

环酮的缩醛化

已经研究了使用SO4²-/SnO2/SBA-15催化剂将4-叔丁基环己酮与乙二醇缩醛化的过程。研究表明这些催化剂的增强催化活性,表明它们在将类似4-叔丁基环己酮二乙基缩醛的环酮转化为相应产物方面的潜在用途 (Na et al., 2013)。

立体选择性氢化

关于4-叔丁基苯酚的立体选择性氢化研究,包括4-叔丁基环己酮二乙基缩醛的衍生物,显示出在产生特定异构体方面取得了有希望的结果。这种研究对于在制药和香料行业中需要特定异构体性质的应用至关重要 (Shimizu, Fukazawa, Shida, & Atobe, 2022)。

安全和危害

The safety data sheet for 4-tert-Butylcyclohexanone diethyl acetal indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

属性

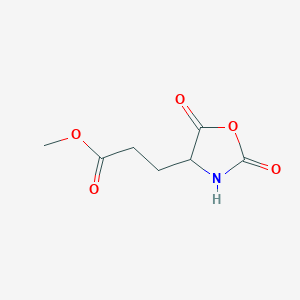

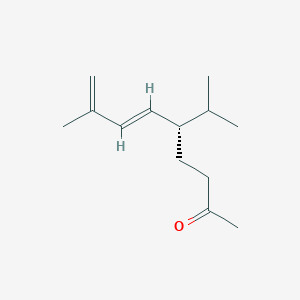

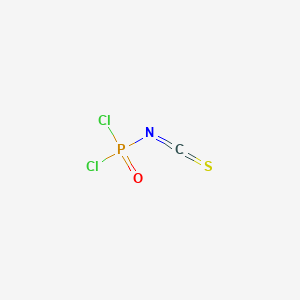

IUPAC Name |

4-tert-butyl-1,1-diethoxycyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXNUWFLGKEKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)C(C)(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172465 |

Source

|

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylcyclohexanone diethyl acetal | |

CAS RN |

1900-58-9 |

Source

|

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butylcyclohexanone diethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)